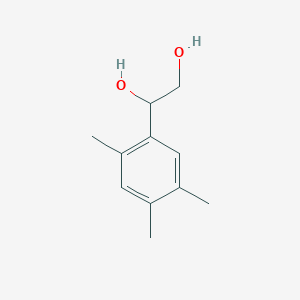

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trimethylphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11-13H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJSGYNLEJYTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Synthetic Methodologies of 1 2,4,5 Trimethylphenyl Ethane 1,2 Diol

Retrosynthetic Analysis of the 1,2-Diol Framework

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. For a 1,2-diol, also known as a vicinal diol or glycol, the most direct and common retrosynthetic disconnection involves breaking the two carbon-oxygen bonds. This process, known as a two-group C-O disconnection, is typically preceded by a Functional Group Interconversion (FGI).

The analysis for a 1,2-diol framework generally points to an alkene as the immediate precursor. deanfrancispress.comquimicaorganica.org The logic is based on the numerous reliable methods available for the direct oxidation of a carbon-carbon double bond to form two adjacent hydroxyl groups. deanfrancispress.com This specific transformation is called dihydroxylation.

For the target molecule, 1-(2,4,5-trimethylphenyl)ethane-1,2-diol, this retrosynthetic step leads to the precursor 1-ethenyl-2,4,5-trimethylbenzene, more commonly known as 2,4,5-trimethylstyrene. This precursor provides the necessary carbon skeleton, and the synthetic challenge is reduced to the stereoselective addition of two hydroxyl groups across the vinyl group's double bond.

Classical and Modern Approaches to Vicinal Dihydroxylation

The conversion of an alkene to a vicinal diol is a cornerstone transformation in organic synthesis. wikipedia.org The dihydroxylation of the precursor, 2,4,5-trimethylstyrene, can be achieved through several methods, each offering different advantages in terms of stereochemistry, reaction conditions, and catalyst toxicity.

Regioselective Dihydroxylation of Styrene (B11656) Precursors

Dihydroxylation of alkenes can be performed using powerful oxidizing agents. The most common methods involve high-oxidation-state transition metals like osmium or manganese. wikipedia.org These reactions are typically concerted, leading to the syn-addition of the two hydroxyl groups, meaning they add to the same face of the double bond. libretexts.org

Osmium Tetroxide (Upjohn Dihydroxylation) : A highly reliable method for syn-dihydroxylation uses osmium tetroxide (OsO₄). Due to its high cost and toxicity, it is used in catalytic amounts along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the OsO₄ in a catalytic cycle. wikipedia.org

Potassium Permanganate (B83412) (KMnO₄) : A cold, dilute, and basic solution of potassium permanganate can also effect syn-dihydroxylation. While less expensive than osmium-based reagents, it can sometimes lead to over-oxidation and lower yields. libretexts.org

Modern "Green" Methods : Recent research has focused on developing more environmentally friendly protocols. One such method involves the visible light-promoted, metal-free dihydroxylation of styrenes using water and atmospheric dioxygen. nih.gov Another approach is an electrochemical strategy that uses potassium bromide (KBr) and water as the source of hydroxyl groups. organic-chemistry.org

| Method | Reagents | Stereochemistry | Key Features |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | syn | High yields, reliable, but OsO₄ is toxic and expensive. wikipedia.org |

| Permanganate Oxidation | Cold, dilute, basic KMnO₄ | syn | Inexpensive, but can lead to over-oxidation. libretexts.org |

| Visible Light Promotion | Eosin Y, H₂O, O₂ (air), visible light | Not specified | Metal-free, uses sustainable resources. nih.gov |

| Electrochemical | KBr, H₂O, electricity | Not specified | Green and sustainable, avoids toxic reagents. organic-chemistry.org |

Catalytic Asymmetric Dihydroxylation Strategies

For the synthesis of enantiomerically pure or enriched diols, catalytic asymmetric dihydroxylation (AD) is the premier method. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used strategy for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.org

This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric oxidant (typically potassium ferricyanide (B76249), K₃[Fe(CN)₆]), and a base in a buffered solvent system. The chiral ligands are diastereomeric cinchona alkaloids, most commonly dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives. The choice of ligand dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol. wikipedia.orgyork.ac.uk These reagents are often conveniently packaged as mixtures known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand).

| Reagent | Chiral Ligand Class | Expected Product Enantiomer |

| AD-mix-α | Dihydroquinine (DHQ) based | (R)-1-(2,4,5-trimethylphenyl)ethane-1,2-diol |

| AD-mix-β | Dihydroquinidine (DHQD) based | (S)-1-(2,4,5-trimethylphenyl)ethane-1,2-diol |

Dihydroxylation via Epoxide Intermediates

An alternative, two-step approach to dihydroxylation proceeds through an epoxide intermediate. This method results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. libretexts.org

Epoxidation : The alkene precursor, 2,4,5-trimethylstyrene, is first converted to its corresponding epoxide, 2-(2,4,5-trimethylphenyl)oxirane. This is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). openstax.org

Ring-Opening : The resulting epoxide is then subjected to an acid-catalyzed ring-opening reaction using water as a nucleophile. The water molecule attacks one of the epoxide carbons from the side opposite the C-O bond, leading to an inversion of stereochemistry at that center and resulting in the anti-diol product. libretexts.orgopenstax.org

| Step | Reagents | Intermediate/Product | Stereochemistry |

| 1. Epoxidation | m-CPBA in CH₂Cl₂ | 2-(2,4,5-trimethylphenyl)oxirane | N/A |

| 2. Hydrolysis | H₃O⁺ (e.g., dilute H₂SO₄ in H₂O) | This compound | anti-addition |

Alternative Synthetic Routes Involving Reduction and Nucleophilic Additions

Beyond the dihydroxylation of an alkene, 1,2-diols can be synthesized by forming one C-O bond and the C-C bond between the hydroxyl-bearing carbons, or by creating the second C-O bond on a molecule that already contains one hydroxyl group.

Reduction of α-Hydroxy Ketones or Esters

A powerful alternative strategy involves the reduction of an α-hydroxy ketone. For the target molecule, the precursor would be 2-hydroxy-1-(2,4,5-trimethylphenyl)ethan-1-one. This precursor can be synthesized through various methods, such as the α-hydroxylation of the corresponding ketone. The subsequent reduction of the carbonyl group to a hydroxyl group furnishes the 1,2-diol.

The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.

Non-Chelation Control : Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically follow the Felkin-Anh model, where the nucleophilic hydride attacks the carbonyl from the least hindered face, often leading to the syn-diol as the major product.

Chelation Control : When the α-hydroxyl group is unprotected, certain reducing agents containing a Lewis acidic metal cation can form a five-membered chelate with the substrate. This locks the conformation of the molecule, and the hydride is delivered to the less hindered face of the chelate, leading to the formation of the anti-diol with high diastereoselectivity. researchgate.net Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) and zinc borohydride (Zn(BH₄)₂) are highly effective reagents for such chelation-controlled reductions. organic-chemistry.orgnih.gov High diastereomeric ratios (dr), often ranging from 5:1 to 20:1 in favor of the anti-diol, can be achieved. nih.gov

Enzymatic Reduction : Biocatalytic methods using oxidoreductases, such as butanediol (B1596017) dehydrogenases, can also achieve the highly selective asymmetric reduction of α-hydroxy ketones to furnish enantiopure vicinal diols. nih.govresearchgate.net

| Reducing Agent | Control Type | Major Diastereomer | Key Features |

| NaBH₄, LiAlH₄ | Non-Chelation (Felkin-Anh) | syn | Standard conditions, moderate selectivity. |

| Zn(BH₄)₂, Red-Al | Chelation | anti | High anti-selectivity for unprotected α-hydroxy ketones. researchgate.netorganic-chemistry.org |

| Biocatalytic (e.g., BcBDH) | Enzymatic | Enantiomerically pure | High chemo-, regio-, and stereoselectivity. nih.gov |

Stereoselective Alkene Functionalization

The primary route to this compound involves the stereoselective functionalization of its corresponding alkene precursor, 2,4,5-trimethylstyrene. The most prominent and widely applied method for this transformation is the Sharpless Asymmetric Dihydroxylation (SAD). wikipedia.orgnih.gov This powerful technique converts alkenes into chiral vicinal diols with high enantioselectivity through a syn-addition of two hydroxyl groups across the double bond. wikipedia.org

The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. nih.gov The choice of ligand dictates which face of the alkene is hydroxylated, allowing for predictable control over the absolute stereochemistry of the resulting diol. While specific research detailing the asymmetric dihydroxylation of 2,4,5-trimethylstyrene is not extensively documented in publicly available literature, the reaction is broadly applicable to a wide range of substituted styrenes. The electronic properties of the aryl ring can influence the reaction's efficiency; however, high yields and enantioselectivities are generally achievable. acsgcipr.org

The catalytic cycle involves the formation of a chiral osmium(VIII)-ligand complex, which undergoes a [3+2] cycloaddition with the alkene to form an osmate ester. This intermediate is then hydrolyzed to release the diol and a reduced osmium species, which is re-oxidized by a stoichiometric co-oxidant (such as potassium ferricyanide or N-methylmorpholine N-oxide) to regenerate the active catalyst. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis

Achieving high levels of both enantioselectivity (control of mirror-image stereoisomers) and diastereoselectivity (control of stereoisomers that are not mirror images) is crucial when synthesizing complex molecules with multiple stereocenters.

Chiral Catalyst Development for Asymmetric Construction

The success of the Sharpless Asymmetric Dihydroxylation is fundamentally reliant on the development of sophisticated chiral catalysts. The most effective ligands are dimeric cinchona alkaloid derivatives, particularly those linked through a phthalazine (B143731) (PHAL) core. nih.gov These are commercially available as pre-packaged reagent mixtures known as AD-mix-α and AD-mix-β. wikipedia.orgorganic-chemistry.org

AD-mix-α contains the ligand (DHQ)₂PHAL, derived from dihydroquinine.

AD-mix-β contains the ligand (DHQD)₂PHAL, derived from dihydroquinidine.

These two mixes act as pseudo-enantiomers, delivering hydroxyl groups to opposite faces of the alkene, thus providing access to either enantiomer of the diol product from the same starting material. wikipedia.org For the synthesis of this compound from 2,4,5-trimethylstyrene, the use of AD-mix-β would be predicted to yield the (R)-diol, while AD-mix-α would yield the (S)-diol.

The table below illustrates the typical performance of these catalyst systems on various substituted styrenes, providing an expected range of efficacy for the synthesis of the target compound.

| Alkene Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| Styrene | AD-mix-β | 98 | 97 |

| 4-Methylstyrene | AD-mix-β | 98 | 95 |

| 2-Methylstyrene | AD-mix-β | 75 | 92 |

| 4-Methoxystyrene | AD-mix-β | 95 | >99 |

This is an interactive data table based on representative data for analogous substrates.

Diastereocontrol in Multistep Pathways

When the substrate already contains a chiral center, the synthesis of a diol introduces a second stereocenter, leading to the formation of diastereomers. Diastereocontrol in such multistep pathways depends on the directing influence of the existing stereocenter relative to the stereoselectivity imposed by the chiral catalyst.

In the context of this compound, this would apply if the synthesis started from a chiral precursor. For instance, if a synthetic route involved the dihydroxylation of a chiral allylic alcohol derivative of 2,4,5-trimethylstyrene, the inherent facial selectivity of the alkene (substrate control) would compete or align with the facial selectivity enforced by the SAD catalyst (reagent control). When the preferences of the substrate and the catalyst match, very high diastereoselectivity can be achieved. When they are mismatched, the diastereomeric ratio will be lower, reflecting the relative power of the two controlling influences.

Green Chemistry Aspects in this compound Synthesis

While the Sharpless Asymmetric Dihydroxylation is a highly effective and reliable method, it presents several challenges from a green chemistry perspective. The primary concerns are the high toxicity of the osmium tetroxide catalyst and the use of organic solvents like tert-butanol.

Recent research has focused on developing more environmentally benign approaches to diol synthesis. Key areas of improvement include:

Catalyst Immobilization: Supporting the osmium catalyst on a solid phase, such as a polymer or ion-exchange resin, allows for easy recovery and reuse. This minimizes the amount of toxic heavy metal waste generated.

Alternative Co-oxidants: While potassium ferricyanide is effective, it produces a large amount of inorganic salt waste. The use of greener oxidants like hydrogen peroxide is being explored, although this can sometimes lead to lower selectivity or catalyst deactivation.

Greener Solvent Systems: The standard t-butanol/water solvent system has a significant environmental footprint. Research has demonstrated that ionic liquids can be used as alternative media. rsc.org The catalyst can be retained in the ionic liquid phase and reused over multiple cycles with minimal loss of activity or enantioselectivity, and significantly reducing osmium contamination in the final product. rsc.org Biocatalytic methods, using engineered enzymes like Rieske non-heme iron oxygenases in aqueous media, represent another promising green alternative to metal-catalyzed oxidations. acsgcipr.org

These green advancements aim to make the synthesis of chiral diols like this compound more sustainable and safer without compromising the high selectivity and efficiency of the transformation.

Chemical Reactivity and Mechanistic Studies of 1 2,4,5 Trimethylphenyl Ethane 1,2 Diol

Oxidation Reactions and Mechanistic Pathways

The oxidation of 1,2-diols can proceed via two main pathways: selective oxidation of one hydroxyl group to a carbonyl compound or oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups.

The selective oxidation of 1-(2,4,5-trimethylphenyl)ethane-1,2-diol is expected to yield carbonyl derivatives. In analogous compounds like 1-phenylethane-1,2-diol, the benzylic hydroxyl group is more susceptible to oxidation due to the stabilizing effect of the adjacent phenyl ring on the reaction intermediates. Gold nanocrystals have been shown to be effective catalysts for the selective oxidation of the secondary alcohol in 1-phenylethane-1,2-diol to the corresponding α-hydroxy ketone, 2-hydroxy-1-phenylethan-1-one, with high selectivity. researchgate.netmedchemexpress.com This selectivity arises from the preferential activation of the C-H bond at the benzylic position. researchgate.net

The proposed mechanism for this type of selective oxidation often involves the formation of an alkoxide intermediate on the catalyst surface, followed by β-hydride elimination. The presence of the electron-donating methyl groups on the phenyl ring of this compound would likely enhance the stability of any carbocation-like transition states, potentially influencing the reaction rate.

Table 1: Selective Oxidation of a Structurally Similar Diol

| Substrate | Catalyst | Oxidant | Product | Yield | Reference |

| 1-Phenylethane-1,2-diol | Gold Nanocrystals | O₂ | 2-Hydroxy-1-phenylethan-1-one | 87% | researchgate.net |

Vicinal diols are susceptible to oxidative cleavage of the C-C bond between the hydroxyl-bearing carbons. This reaction typically proceeds through a cyclic intermediate with an oxidizing agent. Common reagents for this transformation include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). wikipedia.org The reaction with periodic acid is believed to involve the formation of a cyclic periodate (B1199274) ester, which then fragments to yield two carbonyl compounds. wikipedia.org

For this compound, oxidative cleavage would be expected to yield 2,4,5-trimethylbenzaldehyde (B1202114) and formaldehyde. The reaction is generally high-yielding and serves as a reliable method for the cleavage of 1,2-diols. The mechanism ensures that the carbon-carbon bond is cleanly broken, providing a synthetic route to aldehydes and ketones.

Derivatization Chemistry of the Diol Functionality

The two hydroxyl groups of this compound serve as handles for a variety of derivatization reactions, allowing for the synthesis of a wide range of molecules with tailored properties.

Esterification: The hydroxyl groups of the diol can be readily esterified with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. researchgate.netlibretexts.org The reaction with an acid chloride, for instance, is a common method for forming esters and proceeds via nucleophilic acyl substitution. Given the presence of two hydroxyl groups, both mono- and di-esters can be formed, with the product distribution depending on the stoichiometry of the reactants and the reaction conditions.

Etherification: Etherification of the diol can be achieved through methods like the Williamson ether synthesis. mdpi.commdpi.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of two hydroxyl groups with different steric environments (primary vs. secondary benzylic), selective mono-etherification could potentially be achieved by carefully controlling the reaction conditions.

In the presence of an acid catalyst, 1,2-diols react with aldehydes and ketones to form five-membered cyclic acetals (1,3-dioxolanes) and ketals, respectively. medchemexpress.comlibretexts.orgresearchgate.net This reaction is reversible and is often used to protect the diol or the carbonyl functionality in organic synthesis. The formation of the cyclic structure is entropically favored. chemtube3d.com For this compound, reaction with an aldehyde (RCHO) would yield a 2-substituted-4-(2,4,5-trimethylphenyl)-1,3-dioxolane, while reaction with a ketone (R₂CO) would produce a 2,2-disubstituted-4-(2,4,5-trimethylphenyl)-1,3-dioxolane.

Table 2: General Conditions for Cyclic Acetal/Ketal Formation

| Reactants | Catalyst | Conditions | Product |

| Diol + Aldehyde/Ketone | Acid (e.g., p-TsOH, HCl) | Removal of water | Cyclic Acetal/Ketal |

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of macrocycles and polymers.

Macrocyclization: Macrocycles can be synthesized by reacting the diol with bifunctional electrophiles under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For example, reaction with a dicarboxylic acid dichloride could lead to the formation of a macrocyclic ester.

Polymerization: When reacted with bifunctional monomers such as dicarboxylic acids or diacyl chlorides, this compound can undergo polycondensation to form polyesters. wikipedia.orglibretexts.org The properties of the resulting polymer would be influenced by the structure of the diol, including the rigid and bulky 2,4,5-trimethylphenyl group, which would likely impact the polymer's thermal and mechanical properties. The general reaction for polyester (B1180765) formation involves the repeated formation of ester linkages with the elimination of a small molecule, such as water. wikipedia.org

Rearrangement Reactions and Fragmentations

The chemical reactivity of 1,2-diols, such as this compound, is prominently characterized by their susceptibility to rearrangement reactions, particularly under acidic conditions. The most notable of these is the pinacol (B44631) rearrangement, a classic acid-catalyzed intramolecular process that converts a 1,2-diol into a carbonyl compound. masterorganicchemistry.comresearchgate.netresearchgate.net This reaction has been a cornerstone of organic synthesis since its discovery in 1860. wikipedia.org

The mechanism of the pinacol rearrangement involves a series of well-defined steps. chemistrysteps.com It is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, which transforms the poor hydroxyl leaving group into a good leaving group (water). masterorganicchemistry.com Subsequent departure of the water molecule generates a carbocation intermediate. organic-chemistry.orglibretexts.org For an unsymmetrical diol like this compound, the protonation and water loss will preferentially occur at the hydroxyl group that results in the formation of the more stable carbocation. wikipedia.orgchemistrysteps.com In this specific case, the loss of the hydroxyl group at the C1 position (benzylic position) is favored, as it produces a tertiary benzylic carbocation stabilized by both the adjacent aromatic ring and hyperconjugation.

The driving force for the rearrangement is the subsequent formation of an even more stable, resonance-stabilized oxonium ion. chemistrysteps.comlibretexts.org This is achieved through a 1,2-migratory shift, where a substituent from the adjacent carbon (C2) migrates to the carbocationic center at C1. organic-chemistry.org In the case of this compound, the migrating group is a hydride ion (H⁻). This 1,2-hydride shift results in the positive charge being transferred to the C2 carbon, which is now adjacent to the remaining oxygen atom. The lone pairs on this oxygen can delocalize to stabilize the positive charge, forming a protonated ketone (an oxonium ion), which is significantly more stable as all its atoms have a complete octet. chemistrysteps.com The final step is the deprotonation of this intermediate to yield the final carbonyl product.

For this compound, the pinacol rearrangement is predicted to yield 1-(2,4,5-trimethylphenyl)ethan-1-one. The migratory aptitude generally follows the order of H > Aryl > Alkyl, favoring the hydride shift in this substrate. chemistrysteps.com

Table 1: Pinacol Rearrangement of this compound

| Step | Description | Intermediate/Product |

| 1. Protonation | One of the hydroxyl groups (preferentially the one at the benzylic position) is protonated by an acid catalyst (H⁺). | Protonated diol |

| 2. Carbocation Formation | The protonated hydroxyl group leaves as a molecule of water, generating a stable tertiary benzylic carbocation. | 1-(2,4,5-trimethylphenyl)-1-hydroxyethyl cation |

| 3. 1,2-Hydride Shift | A hydride ion from the adjacent carbon migrates to the carbocation center. | Resonance-stabilized oxonium ion |

| 4. Deprotonation | A base (e.g., water) removes the proton from the oxygen atom to yield the final, stable ketone product and regenerate the acid catalyst. | 1-(2,4,5-trimethylphenyl)ethan-1-one |

While fragmentation is not the primary pathway for the pinacol rearrangement under mild conditions, more vigorous conditions involving high temperatures and strong acids can lead to dehydration and fragmentation of the products. libretexts.org

Transition Metal-Catalyzed Transformations Involving the Diol

Vicinal diols are versatile substrates in modern organic synthesis, amenable to a variety of transformations catalyzed by transition metals. nih.govwikipedia.org These catalytic methods offer powerful alternatives to classical stoichiometric reactions, often proceeding with higher selectivity and under milder conditions. mdpi.com The reactivity of this compound in such transformations is influenced by the electronic and steric properties of its substituted phenyl ring.

The dehydrogenation of vicinal diols to α-hydroxy ketones is a synthetically useful transformation. Homogeneous catalysts, particularly those based on ruthenium, have proven effective for this purpose. For instance, the Shvo catalyst, a well-known ruthenium complex, is capable of catalyzing the dehydrogenation of 1,2-diols to their corresponding α-hydroxy ketones. escholarship.org In these reactions, the catalyst facilitates the removal of a molecule of hydrogen (H₂) from the diol. When applied to this compound, this catalytic dehydrogenation would be expected to selectively oxidize the secondary alcohol, yielding 1-hydroxy-1-(2,4,5-trimethylphenyl)propan-2-one. Isotopic labeling studies on similar diols have shown that this transformation can proceed via reversible dehydrogenation/hydrogenation steps, ultimately leading to the thermodynamically more stable α-hydroxy ketone product. escholarship.org

Conversely, the hydrogenation of 1,2-diols typically involves hydrogenolysis (cleavage of C-O bonds), which is a more challenging transformation. However, related processes, such as the hydrogenation of 1,3-diones to 1,3-diols using heterogeneous catalysts like ruthenium on carbon (Ru/C), demonstrate the utility of transition metals in modifying diol-related structures. nih.gov

Table 2: Potential Catalytic Dehydrogenation of this compound

| Catalyst System | Substrate | Expected Product | Reaction Type |

| Shvo Catalyst (Ru) | This compound | 1-hydroxy-1-(2,4,5-trimethylphenyl)propan-2-one | Dehydrogenation |

| Other Ru/P complexes | 1,2-Diols | α-Hydroxy ketones | Dehydrogenation |

While the diol itself is not typically a direct participant in cross-coupling reactions, its hydroxyl groups provide a handle for conversion into derivatives that are excellent coupling partners. A common strategy involves the formation of cyclic boronate esters through the reaction of the diol with a boronic acid. nih.govrsc.org This approach is particularly valuable for chiral diols, as the stereochemistry can be preserved in the derivative.

For this compound, reaction with an arylboronic acid (e.g., phenylboronic acid) would yield a cyclic boronate ester. This derivative can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.org For example, if the diol were first converted to a derivative containing a leaving group (e.g., a triflate or halide on the aromatic ring), the boronate ester functionality could direct or participate in subsequent C-C bond-forming reactions. This sequential reaction strategy, combining derivatization with cross-coupling, significantly expands the synthetic utility of the parent diol. beilstein-journals.org

Table 3: Representative Diol Derivatives for Cross-Coupling

| Diol Derivative | Reagent for Formation | Potential Cross-Coupling Reaction |

| Cyclic Boronate Ester | Arylboronic Acid | Suzuki-Miyaura Coupling |

| Cyclic Sulfate | Thionyl Chloride, RuCl₃, NaIO₄ | Nucleophilic Ring Opening |

| Cyclic Phosphate | POCl₃ | Various Coupling Reactions |

Understanding the catalytic cycle is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms for transition metal-catalyzed reactions typically involve a series of fundamental steps including oxidative addition, reductive elimination, and migratory insertion. numberanalytics.comresearchgate.net

For the ruthenium-catalyzed dehydrogenation of diols using a bifunctional catalyst like the Shvo catalyst, the mechanism does not follow a simple oxidative addition/reductive elimination pathway. Instead, it operates through a concerted, outer-sphere mechanism involving metal-ligand cooperation. The process involves the transfer of a hydride from the substrate's α-carbon to the metal center and a proton from the hydroxyl group to a ligand (often a cyclopentadienone oxygen), all within a single transition state. The resulting dihydrido-ruthenium complex can then release molecular hydrogen to regenerate the active catalyst. escholarship.org

In the case of a Suzuki-Miyaura cross-coupling involving a derivative of the diol, the catalytic cycle is well-established. It begins with the oxidative addition of an organic halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boron derivative is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the catalytically active Pd(0) species, thus completing the cycle. mdpi.com

Influence of the 2,4,5-Trimethylphenyl Moiety on Reactivity

The 2,4,5-trimethylphenyl group, an analogue of the mesityl group, exerts a profound influence on the reactivity of the attached ethane-1,2-diol functionality. This influence is a combination of electronic and steric effects. Electronically, the three methyl groups are electron-donating, which can stabilize adjacent positive charges, as seen in the pinacol rearrangement mechanism. However, the most significant impact often comes from steric factors.

Steric hindrance, or the spatial crowding around a reactive center, can significantly alter the rate and outcome of chemical reactions. rsc.org The 2,4,5-trimethylphenyl moiety in this compound presents considerable steric bulk, primarily due to the methyl group at the C2 position (ortho to the diol substituent). stackexchange.com

This steric bulk can have several consequences for the reactions discussed:

Rearrangement Reactions: In the pinacol rearrangement, while the electronic stabilization favors carbocation formation at the benzylic position, the steric bulk around this center could potentially influence the conformation of the transition state during the migratory shift. However, for a small migrating group like a hydride, this effect is likely minimal compared to the strong electronic driving forces.

Catalyst Accessibility: In transition metal-catalyzed reactions, the bulky trimethylphenyl group can impede the approach of a large, sterically demanding catalyst complex to the hydroxyl groups. researchgate.netresearchgate.net This can lead to a lower reaction rate for dehydrogenation compared to a less substituted analogue like 1-phenyl-ethane-1,2-diol. The catalyst may require more forcing conditions (higher temperature or longer reaction times) to overcome this steric shield.

Derivative Formation: The rate of formation of derivatives, such as cyclic boronate esters, can also be retarded by steric hindrance. The approach of the derivatizing agent (e.g., phenylboronic acid) to the two hydroxyl groups may be slowed, requiring optimization of reaction conditions to achieve high yields.

Conversely, steric protection can also be beneficial, for instance, by preventing undesirable side reactions or by kinetically stabilizing reactive intermediates, thereby enhancing the selectivity of a desired transformation. nih.gov

Table 4: Conceptual Comparison of Steric Effects on Reactivity

| Reaction Type | 1-Phenyl-ethane-1,2-diol (Less Hindered) | This compound (More Hindered) | Steric Effect Rationale |

| Pinacol Rearrangement | Fast | Fast | Dominated by electronic factors; minimal steric impact on small hydride shift. |

| Catalytic Dehydrogenation | Relatively Fast | Slower | Bulky group hinders the approach of the large transition metal catalyst to the diol. |

| Boronate Ester Formation | Relatively Fast | Slower | Steric crowding around the hydroxyl groups slows the rate of derivatization. |

Electronic Effects on Reaction Centers

The reaction centers in this compound are the two hydroxyl groups and the C1 (benzylic) and C2 carbon atoms to which they are attached. The electronic properties of the 2,4,5-trimethylphenyl group significantly modulate the electron density at these centers, thereby influencing the rates and mechanisms of reactions involving this molecule.

The primary electronic effects exerted by the trimethylphenyl group are inductive and resonance (or mesomeric) effects. Methyl groups are known to be electron-donating through both of these effects.

Resonance Effect (+R) via Hyperconjugation: The methyl groups can also donate electron density to the π-system of the benzene (B151609) ring through hyperconjugation. This involves the delocalization of electrons from the C-H sigma bonds of the methyl groups into the aromatic π-system. This effect is most pronounced when the methyl groups are at the ortho and para positions relative to the point of attachment of the ethane-1,2-diol chain.

In the case of this compound, the substituents are located at the 2, 4, and 5 positions. The methyl groups at the ortho (position 2) and para (position 4) positions are particularly effective at donating electron density into the ring via resonance. The methyl group at the meta (position 5) position primarily exerts an inductive effect. The cumulative effect of these three methyl groups makes the 2,4,5-trimethylphenyl group a strong electron-donating substituent.

This electron donation has several important consequences for the reactivity of the diol's reaction centers:

Stabilization of Positive Charge: The electron-donating nature of the trimethylphenyl group is crucial in reactions that proceed through carbocation intermediates at the benzylic position (C1). The aromatic ring, enriched with electron density from the methyl groups, can effectively stabilize a positive charge at the benzylic carbon through resonance. This stabilization accelerates reactions where the formation of a benzylic carbocation is the rate-determining step.

Influence on Acidity/Basicity: The increased electron density on the oxygen atoms of the hydroxyl groups, due to the electron-donating nature of the aromatic substituent, would be expected to increase their basicity and decrease their acidity compared to unsubstituted phenylethane-1,2-diol.

Quantitative Estimation of Electronic Effects: Hammett Parameters

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). Electron-donating groups have negative σ values. While a specific σ value for the 2,4,5-trimethylphenyl group is not commonly tabulated, it can be estimated by considering the additive effects of the individual methyl groups.

| Substituent | Position | Hammett Constant (σ) |

| -CH₃ | para (4) | -0.17 |

| -CH₃ | ortho (2) | -0.17 (approx.) |

| -CH₃ | meta (5) | -0.07 |

Note: Ortho substituent effects are complex due to the inclusion of steric effects, but their electronic effect is often approximated by the para value.

The strongly negative cumulative σ value indicates a significant activation of the ring and donation of electron density towards the diol moiety.

Implications for Specific Reaction Mechanisms

The electronic effects of the 2,4,5-trimethylphenyl group would manifest in several key reactions of 1,2-diols:

Pinacol Rearrangement: This acid-catalyzed rearrangement of 1,2-diols proceeds via a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com For this compound, protonation of the benzylic hydroxyl group and subsequent loss of water would be highly favored due to the exceptional stability of the resulting tertiary benzylic carbocation. chemistrysteps.com The electron-donating trimethylphenyl group would significantly stabilize this carbocation, thereby accelerating the rearrangement. wikipedia.org

Oxidation Reactions: The oxidation of the benzylic alcohol is generally favored over the primary alcohol due to the electronic influence of the phenyl ring. The electron-donating trimethylphenyl group would further activate the benzylic C-H bond, making it more susceptible to oxidation. ias.ac.in In reactions involving oxidative cleavage of the diol, the electronic nature of the substituent can influence the reaction rate. youtube.com

Hydrolysis of the Corresponding Epoxide: The acid-catalyzed hydrolysis of the corresponding epoxide, 2-methyl-2-(2,4,5-trimethylphenyl)oxirane, would proceed via nucleophilic attack at the benzylic carbon. The rate of this reaction is highly sensitive to the electronic effects of the substituents on the phenyl ring. Studies on the hydrolysis of para-substituted styrene (B11656) oxides have shown a significant negative reaction constant (ρ value), indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state. acs.org

Research Findings from Analogous Systems

The table below illustrates the effect of substituents on the relative rates of solvolysis of substituted cumyl chlorides, a classic system for demonstrating the stabilization of benzylic carbocations.

| Substituent (para) | Relative Rate of Solvolysis |

| -OCH₃ | 3180 |

| -CH₃ | 12.8 |

| -H | 1.00 |

| -Cl | 0.25 |

| -NO₂ | 4.1 x 10⁻⁵ |

Data adapted from the Brown-Okamoto σ+ parameters, which reflect the ability of a substituent to stabilize a positive charge at the benzylic position.

This data clearly demonstrates the powerful stabilizing effect of electron-donating groups like methyl on benzylic carbocations, which is directly applicable to understanding the reactivity of the C1 reaction center in this compound. The presence of three such groups would be expected to lead to a very high reactivity in reactions proceeding through a benzylic carbocation.

Stereochemical Aspects of 1 2,4,5 Trimethylphenyl Ethane 1,2 Diol

Elucidation and Assignment of Absolute and Relative Configuration

The definitive determination of the absolute and relative configuration of stereoisomers is fundamental in stereochemistry. For a vicinal diol like 1-(2,4,5-trimethylphenyl)ethane-1,2-diol, a combination of spectroscopic and crystallographic techniques is typically employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of diastereomers (syn/anti or erythro/threo). The coupling constants between the protons on the chiral carbons (H-C1-C2-H) can provide valuable information about their dihedral angle, which is related to the relative stereochemistry. For acyclic 1,2-diols, a larger coupling constant is often indicative of an anti-periplanar arrangement of the protons, suggesting a threo relative configuration, while a smaller coupling constant suggests a syn or erythro configuration. researchgate.net

To determine the absolute configuration, chiral derivatizing agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used. nih.gov Reaction of the diol with both enantiomers of Mosher's acid chloride forms diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the chiral centers in the two diastereomeric esters, the absolute configuration can be assigned based on established empirical models.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most unambiguous method for determining the absolute and relative configuration of a crystalline compound. By analyzing the diffraction pattern of a suitable crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute configuration.

Hypothetical NMR Data for Configurational Assignment:

| Diastereomer | ³J(H1,H2) (Hz) | Δδ (δS - δR) for H-1 after derivatization with Mosher's acid | Assigned Configuration |

| Isomer A | 7.5 | Positive | (1R, 2R) or (1S, 2S) |

| Isomer B | 3.2 | Negative | (1R, 2S) or (1S, 2R) |

Chiral Resolution Techniques

Since the synthesis of this compound often results in a racemic mixture, the separation of its enantiomers is crucial for accessing stereochemically pure compounds. Several techniques can be employed for this purpose.

This classical resolution method involves the reaction of the racemic diol with a chiral resolving agent to form a pair of diastereomeric derivatives, which can then be separated based on their different physical properties, such as solubility. wikipedia.org For a diol, this would typically involve derivatization of the hydroxyl groups with a chiral acid to form diastereomeric esters. Common resolving agents include tartaric acid and mandelic acid. wikipedia.orgresearchgate.net After separation of the diastereomers by fractional crystallization, the chiral auxiliary can be removed to yield the pure enantiomers of the diol.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes, most commonly lipases, to differentiate between enantiomers. nih.gov For a racemic diol, a lipase (B570770) can catalyze the acylation of one enantiomer preferentially, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be easily separated.

Commonly used lipases for the resolution of diols include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens. nih.gov The choice of acyl donor and solvent system is critical for achieving high enantioselectivity (E-value).

Representative Data for Enzymatic Resolution of a Vicinal Diol:

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess of Product (ee_p) (%) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Toluene | >99 | >200 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Hexane | 95 | 85 |

| Pseudomonas fluorescens Lipase | Acetic anhydride | Dichloromethane | 88 | 45 |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including diols.

The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation.

Conformational Analysis of the Diol Moiety

The rotational freedom around the C1-C2 bond of the ethane-1,2-diol moiety in this compound leads to various possible conformations. The relative stability of these conformers is influenced by steric and electronic interactions between the substituents.

The three staggered conformations are generally the most stable: anti, gauche (+), and gauche (-). In the anti conformation, the two hydroxyl groups are positioned 180° apart, minimizing steric repulsion. In the gauche conformations, the hydroxyl groups are approximately 60° apart, which can allow for the formation of an intramolecular hydrogen bond between them. This hydrogen bonding can stabilize the gauche conformation, making it more populated than the anti conformation in some cases, particularly in non-polar solvents. mdpi.com

The bulky 2,4,5-trimethylphenyl group at the C1 position will also significantly influence the conformational equilibrium by introducing steric hindrance, likely favoring conformations where this large group is anti-periplanar to the hydroxyl group at C2.

Stereochemical Control in Reactions Involving this compound

The stereochemistry of this compound can direct the stereochemical outcome of subsequent reactions. The hydroxyl groups can act as directing groups, influencing the approach of reagents to nearby reactive centers.

For example, in reactions such as epoxidation or cyclization, the pre-existing stereocenters of the diol can lead to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselectivity. The conformational preferences of the diol will play a key role in determining the facial bias for the approach of a reagent.

Furthermore, the diol can be used as a chiral auxiliary. By temporarily incorporating the chiral diol into a molecule, it can guide the stereochemistry of a reaction at a different site. After the reaction, the chiral auxiliary can be cleaved and recovered, having imparted its chirality to the product.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For 1-(2,4,5-trimethylphenyl)ethane-1,2-diol, both ¹H and ¹³C NMR would provide critical information for its structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The aromatic region would display signals for the two protons on the trimethylphenyl ring. Due to their different electronic environments, they would appear as distinct singlets. The three methyl groups attached to the aromatic ring would also each produce a singlet, with their chemical shifts influenced by their position on the ring. The ethane-1,2-diol moiety would exhibit more complex signals. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-OH) would show characteristic multiplets, with their coupling patterns providing connectivity information. The hydroxyl protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would indicate the number of unique carbon environments. For this compound, one would expect to see distinct signals for each carbon atom in the molecule, including the six carbons of the aromatic ring, the three methyl carbons, and the two carbons of the ethane-1,2-diol side chain. The chemical shifts of the aromatic carbons would confirm the substitution pattern, while the shifts of the side-chain carbons would be indicative of their attachment to hydroxyl groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | ~6.9-7.2 | ~125-130 |

| Aromatic CH (position 6) | ~6.9-7.2 | ~125-130 |

| Ar-C (position 1) | - | ~135-140 |

| Ar-C (position 2) | - | ~130-135 |

| Ar-C (position 4) | - | ~130-135 |

| Ar-C (position 5) | - | ~130-135 |

| Ar-CH₃ (position 2) | ~2.2-2.4 | ~15-20 |

| Ar-CH₃ (position 4) | ~2.2-2.4 | ~15-20 |

| Ar-CH₃ (position 5) | ~2.2-2.4 | ~15-20 |

| CH-OH | ~4.5-5.0 | ~70-80 |

| CH₂-OH | ~3.5-4.0 | ~60-70 |

| OH | Variable (broad) | - |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups, broadened due to hydrogen bonding. ijcm.ir The aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹. mdpi.com The aliphatic C-H stretching of the methyl and ethane (B1197151) groups would be observed in the 2850-3000 cm⁻¹ region. rsc.org Characteristic C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ range. mdpi.com The C-O stretching vibrations of the alcohol groups would produce strong bands in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric ring breathing mode, would give rise to a strong and sharp signal. The C-H stretching vibrations would also be visible. Due to the non-polar nature of many of the skeletal vibrations, Raman spectroscopy can offer a clearer view of the carbon framework of the molecule.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (weak) | 3000-3100 (strong) |

| Aliphatic C-H | Stretching | 2850-3000 (medium) | 2850-3000 (medium) |

| Aromatic C=C | Stretching | 1450-1600 (medium-strong) | 1580-1620 (strong) |

| C-O | Stretching | 1000-1200 (strong) | Weak |

| C-H bend (aromatic) | Out-of-plane | 800-900 (strong) | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) could be employed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. ijcm.ir It would also reveal the details of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules, which govern the crystal packing. ijcm.ir

Chiroptical Techniques for Absolute Configuration Determination

The ethane-1,2-diol moiety in this compound contains a chiral center at the carbon atom bearing the hydroxyl group and the aromatic ring. Therefore, this compound can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of a chiral molecule. nih.gov

These techniques measure the differential absorption or rotation of plane-polarized light by the enantiomers. The resulting spectra, often referred to as Cotton effects, are highly sensitive to the stereochemical environment of the chromophores in the molecule. By comparing the experimental CD or ORD spectrum with that of a reference compound of known absolute configuration or with spectra predicted by theoretical calculations, the absolute configuration of the chiral center in this compound can be determined.

Applications of 1 2,4,5 Trimethylphenyl Ethane 1,2 Diol in Advanced Organic Synthesis Research

As a Chiral Building Block in Multistep Syntheses

Chiral 1,2-diols are fundamental components in enantioselective synthesis, serving as valuable starting materials or intermediates for the construction of complex, optically active molecules. nih.govresearchgate.netbiosynth.comnih.gov The defined stereochemistry of a chiral diol like (1R,2S)-1-phenylpropane-1,2-diol is crucial for establishing new stereocenters in subsequent reaction steps, a cornerstone of asymmetric synthesis. biosynth.com In this context, 1-(2,4,5-trimethylphenyl)ethane-1,2-diol, when resolved into its enantiomers, could function as a "chiral building block."

The utility of such a building block lies in its ability to transfer its stereochemical information to a target molecule. The two hydroxyl groups can be chemically differentiated or transformed to introduce new functionalities with high stereocontrol. For instance, one hydroxyl group could be protected while the other is converted into a leaving group, setting the stage for a stereospecific nucleophilic substitution (SN2) reaction that proceeds with inversion of configuration. This strategy is pivotal in the synthesis of enantiomerically pure pharmaceuticals and natural products where biological activity is highly dependent on the correct stereoisomer. biosynth.com The 2,4,5-trimethylphenyl group would impart unique steric and electronic properties, potentially influencing the reactivity and selectivity of synthetic transformations.

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Monotosylation followed by SN2 | Stereospecific introduction of a new functional group (e.g., azide, cyanide) | Access to chiral amines, nitriles, and other derivatives. |

| Conversion to Chiral Epoxide | Formation of a reactive three-membered ring with defined stereochemistry | Enables stereoselective ring-opening reactions to form various amino alcohols and diol derivatives. mdpi.com |

| Oxidative Cleavage | Generation of a chiral aldehyde intermediate | Precursor for further C-C bond formations (e.g., Wittig, Grignard reactions) while retaining chirality. |

Role as a Precursor to Complex Organic Molecules

The functional groups of this compound make it a suitable starting point for the synthesis of more elaborate molecular architectures, including substituted carbocycles and heterocycles.

Tetralins (1,2,3,4-tetrahydronaphthalenes) are a common structural motif in biologically active compounds, including many lignans (B1203133) like podophyllotoxin. researchgate.net The synthesis of substituted tetralins often involves intramolecular cyclization reactions. researchgate.netbeilstein-journals.orgwikipedia.org While a direct conversion from this compound is not a single step, it can serve as a precursor to an intermediate suitable for cyclization.

A plausible synthetic route could involve the dehydration of the diol to form the corresponding styrene (B11656) derivative, 1-(2,4,5-trimethylphenyl)ethene. This alkene could then undergo a Friedel-Crafts-type reaction with an appropriate C4-synthon, or be converted into a more complex side chain that can participate in an intramolecular cyclization. For example, conversion to a 1-aryl-pent-4-ene derivative could enable a Darzens tetralin synthesis via cyclization with concentrated sulfuric acid. wikipedia.org Another advanced strategy involves a cascade Prins/Friedel-Crafts cyclization of aldehydes derived from related structures to build the tetralin core efficiently. beilstein-journals.org

Vicinal diols are exceptionally versatile precursors for the synthesis of a wide variety of heterocyclic compounds due to the proximity of the two hydroxyl groups. chemistrysteps.comwikipedia.org

Oxiranes (Epoxides): One of the most common transformations of 1,2-diols is their conversion into epoxides. This is typically a two-step process involving the selective activation of one hydroxyl group (e.g., conversion to a tosylate) followed by intramolecular SN2 attack by the adjacent hydroxyl group's alkoxide, which closes the three-membered ring. mdpi.com This would convert this compound into the corresponding substituted styrene oxide.

1,3-Dioxolanes: The diol can react with aldehydes or ketones under acidic conditions to form five-membered cyclic acetals known as 1,3-dioxolanes. chemistrysteps.com This reaction is often used as a method to protect the diol functionality during other synthetic steps or, conversely, to protect a carbonyl group. wikipedia.org

Piperazines: The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry. nih.gov Synthetic routes to piperazines can involve the coupling of 1,2-diamines with 1,2-diols. organic-chemistry.org Therefore, this compound could potentially be used in ruthenium-catalyzed reactions with a 1,2-diamine to construct a substituted piperazine ring. organic-chemistry.org Alternatively, the diol could be converted into the corresponding 1,2-diamine, which can then undergo cyclization to form the piperazine.

| Reactant | Reaction Type | Resulting Heterocycle |

|---|---|---|

| 1. TsCl, Py; 2. NaH | Intramolecular Williamson Ether Synthesis | Oxirane |

| Acetone, H+ | Acetal Formation | 1,3-Dioxolane |

| Ethylenediamine, Ru catalyst | Diol-Diamine Coupling | Piperazine |

Use as a Ligand Scaffold in Catalysis Research

Chiral diols are a prominent class of ligands for asymmetric catalysis. nih.govalfachemic.com The two hydroxyl groups can coordinate to a metal center in a bidentate fashion, creating a well-defined chiral environment that can influence the stereochemical outcome of a catalytic reaction. researchgate.netmdpi.com Ligands such as BINOL and TADDOL are famous examples of this principle. nih.gov

When used as a ligand, this compound would chelate to a metal (e.g., titanium, copper, rhodium, nickel), forming a chiral metal complex. researchgate.netresearchgate.net The bulky and electron-donating 2,4,5-trimethylphenyl group would project from the ligand backbone, creating a specific chiral pocket. This steric and electronic influence is critical for achieving high enantioselectivity in reactions such as asymmetric additions, hydrogenations, and cycloadditions. researchgate.netacs.org The modular nature of such ligands allows for systematic tuning by modifying the aromatic ring or the diol backbone to optimize catalyst performance for a specific transformation.

Incorporation into Polymeric Materials

Diols are fundamental monomers for the synthesis of condensation polymers such as polyesters and polyurethanes. wikipedia.org Aromatic diols, in particular, are used to impart rigidity and thermal stability to the polymer backbone. mdpi.comresearchgate.netyork.ac.ukbioplasticsnews.com The two hydroxyl groups of this compound allow it to act as a difunctional monomer in polycondensation reactions.

For example, it could be co-polymerized with a dicarboxylic acid, such as terephthalic acid, via melt polycondensation to produce a polyester (B1180765). mdpi.comresearchgate.netgoogle.com In such a polymer, the this compound unit would introduce a bulky, aromatic side group along the polymer chain. This would disrupt chain packing and influence the polymer's macroscopic properties. Research into bio-based polyesters frequently explores novel aromatic diols to create materials with tailored characteristics. researchgate.netyork.ac.ukbioplasticsnews.comcore.ac.uknih.gov The synthesis could be performed using traditional melt polymerization or enzymatic methods, which are gaining traction for producing polyesters under milder conditions. researchgate.netyork.ac.ukbioplasticsnews.comnih.gov

Development of Novel Reagents and Intermediates

Beyond its direct use, this compound can be chemically transformed into other valuable reagents and synthetic intermediates. The vicinal diol motif is susceptible to specific chemical reactions that alter the carbon skeleton.

Oxidative Cleavage: Treatment of a 1,2-diol with an oxidizing agent like sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄) results in the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. chemistrysteps.comucalgary.camasterorganicchemistry.com This reaction would convert this compound into two separate carbonyl compounds: 2,4,5-trimethylbenzaldehyde (B1202114) and acetaldehyde. This transformation provides a route to aldehydes that can be used in a multitude of other synthetic operations.

Pinacol (B44631) Rearrangement: Under acidic conditions, 1,2-diols can undergo a dehydration and rearrangement reaction known as the Pinacol rearrangement. chemistrysteps.com This process involves a 1,2-alkyl or 1,2-aryl shift to a carbocationic center, ultimately forming a ketone. For this compound, this rearrangement would likely produce 1-(2,4,5-trimethylphenyl)propan-2-one, a substituted ketone that could serve as an intermediate for further functionalization.

These transformations highlight the role of the diol not just as a stable building block, but as a latent precursor to a variety of other functional groups and molecular scaffolds.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Diol Transformations

The transformation of 1-(2,4,5-trimethylphenyl)ethane-1,2-diol into higher value chemical entities is a promising area of research. The development of novel catalytic systems will be paramount in achieving selective conversions. A primary focus will be on the selective oxidation of the diol. For analogous compounds like 1-phenylethane-1,2-diol, gold nanocrystals have been shown to selectively catalyze the oxidation of the benzylic hydroxyl group. researchgate.net Future work could explore similar nanocatalysts for the trimethylphenyl derivative, aiming to produce valuable α-hydroxy ketones.

Furthermore, the selective cleavage of the carbon-carbon bond between the hydroxyl groups presents another avenue. Catalytic systems based on transition metals like ruthenium or iron could be investigated for the oxidative cleavage of this compound to yield corresponding aldehyde and carboxylic acid derivatives, which are important building blocks in organic synthesis. The steric and electronic effects of the trimethylphenyl group will likely play a significant role in the selectivity and efficiency of these catalytic transformations, warranting a detailed investigation.

| Catalyst Type | Target Transformation | Potential Products |

| Gold Nanocrystals | Selective Oxidation | 2-Hydroxy-1-(2,4,5-trimethylphenyl)ethan-1-one |

| Ruthenium Complexes | Oxidative Cleavage | 2,4,5-Trimethylbenzaldehyde (B1202114) |

| Iron Catalysts | Dehydration | (2,4,5-Trimethylphenyl)acetaldehyde |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and scalability. acs.org The integration of the synthesis and transformation of this compound with flow chemistry represents a significant opportunity. Continuous flow reactors can allow for the precise control of reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the yield and selectivity of diol synthesis and its subsequent reactions. researchgate.net

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and catalysts. nih.gov This would accelerate the discovery of optimal protocols for the production and derivatization of this compound. For instance, a telescoped continuous flow process could be developed for the synthesis of chiral derivatives of the diol, which are valuable in asymmetric synthesis. acs.org

Computational Design of Diol-Based Materials and Catalysts

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of this compound and its interaction with various catalysts. chemrxiv.org Such studies can provide insights into the reaction mechanisms of its transformations and help in the rational design of more efficient catalysts.

Moreover, computational methods can be used to design novel materials derived from this diol. For example, by modeling the incorporation of the diol as a monomer into polymer chains, it is possible to predict the mechanical, thermal, and optical properties of the resulting materials. This in-silico screening can identify promising candidates for applications in areas such as specialty polymers and advanced materials, saving significant time and resources in the laboratory.

Bio-inspired Synthesis and Biocatalysis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as epoxide hydrolases, could be explored for the enantioselective synthesis of this compound from its corresponding epoxide. researchgate.net This would provide access to enantiomerically pure diols, which are highly sought after as chiral building blocks in the pharmaceutical and fine chemical industries.

Furthermore, enzymes like lipases could be investigated for the ring-opening polymerization of lactones initiated by this compound, leading to the formation of biodegradable polyesters with unique properties conferred by the bulky trimethylphenyl group. nih.gov The development of whole-cell biocatalyst systems could further enhance the economic feasibility and sustainability of these processes.

| Biocatalyst | Synthetic Approach | Potential Product |

| Epoxide Hydrolase | Enantioselective hydrolysis | (R)- or (S)-1-(2,4,5-Trimethylphenyl)ethane-1,2-diol |

| Lipase (B570770) | Ring-Opening Polymerization | Novel biodegradable polyesters |

| Dehydrogenase | Selective Oxidation | Chiral α-hydroxy ketones |

Expanding the Scope of Derivatization and Applications in Specialized Chemical Fields

The two hydroxyl groups of this compound provide versatile handles for a wide range of derivatization reactions. These derivatives could find applications in various specialized chemical fields. For instance, the diol can be converted into cyclic boronates, which are useful intermediates in organic synthesis and can also be employed for the selective detection and profiling of vicinal diols in complex mixtures. nih.govresearchgate.net

The synthesis of esters and ethers of the diol could lead to new molecules with potential applications as plasticizers, surfactants, or in the formulation of personal care products. Furthermore, the diol could serve as a precursor for the synthesis of novel bidentate ligands for transition metal catalysts. The specific substitution pattern on the phenyl ring could influence the catalytic activity and selectivity of the resulting metal complexes, opening up new possibilities in asymmetric catalysis.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions using aryl aldehydes and ketones, followed by selective reduction. For example, analogous diol synthesis involves reacting substituted benzaldehydes with glyoxylic acid derivatives in basic conditions, followed by NaBH₄ reduction . Optimization includes adjusting molar ratios (e.g., 2:1 ketone-to-reductant) and temperature (40–50°C) to improve yields (>90%) . Catalyst screening (e.g., Lewis acids) and solvent polarity adjustments (e.g., ethanol vs. THF) are critical for regioselectivity .

Q. How should researchers characterize the structural and purity profile of this diol?

Methodological Answer: Employ a combination of spectroscopic techniques:

- FT-IR for hydroxyl (3200–3500 cm⁻¹) and aromatic C–H (∼3000 cm⁻¹) stretches .

- ¹H/¹³C NMR to confirm substituent positions on the trimethylphenyl group (δ 2.1–2.4 ppm for methyl groups) and diol protons (δ 4.5–5.0 ppm) .

- HPLC-MS (reverse-phase C18 column, methanol/water mobile phase) to assess purity and detect byproducts .

Q. What are the stability considerations for this diol under varying storage and experimental conditions?

Methodological Answer: The diol’s stability is influenced by temperature, light, and humidity. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation . Thermal gravimetric analysis (TGA) shows decomposition >230°C, suggesting reflux applications below this threshold. Pre-experiment stability tests in solvents (e.g., DMSO, ethanol) over 24–72 hours are advised .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents in the diol’s reactivity?

Methodological Answer: Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reactants) to track proton transfer and bond formation in condensation/reduction steps . Computational modeling (DFT or MD simulations) can predict steric effects from the 2,4,5-trimethylphenyl group on reaction pathways, validated by kinetic studies (e.g., Arrhenius plots) . Compare with analogs (e.g., 1,2-bis(4-methoxyphenyl)ethane-1,2-diol) to isolate substituent impacts .

Q. How should researchers resolve contradictions in reported yield data for this diol?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst lot variability). Replicate experiments using factorial design (e.g., 2³ design testing temperature, catalyst ratio, solvent) to identify statistically significant factors . Cross-reference with independent characterization (e.g., elemental analysis) to confirm yields . For example, a 10% yield discrepancy may stem from incomplete reduction, detectable via GC-MS .

Q. What computational tools are effective for predicting the diol’s physicochemical properties?

Methodological Answer: Leverage quantum chemistry software (Gaussian, ORCA) to calculate solubility parameters, logP, and pKa. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) predict aggregation behavior . For crystallization studies, use CrystalPredictor or Materials Studio to model lattice energies and polymorph stability . Validate predictions with experimental DSC (melting point) and UV-Vis (solubility) data .

Q. What advanced separation techniques are suitable for isolating this diol from complex mixtures?

Methodological Answer: Membrane-based separations (nanofiltration, reverse osmosis) exploit the diol’s molecular weight (∼240 g/mol) and polarity . Chromatographic methods:

Q. How can reactor design mitigate challenges in scaling up diol synthesis?

Methodological Answer: Adopt microreactor systems to enhance heat/mass transfer and reduce side reactions (e.g., oxidation) . For batch processes, optimize stirring rate and baffle design to ensure uniform mixing of viscous intermediates . In-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) monitor reaction progress in real time .

Q. What thermodynamic insights are critical for optimizing the diol’s applications in catalysis or material science?

Methodological Answer: Determine Gibbs free energy (ΔG) of diol participation in coordination complexes (e.g., with transition metals) using calorimetry (ITC) . Study phase diagrams to identify eutectic points for low-melting mixtures. For polymer applications, measure Tg (glass transition temperature) via DSC and correlate with molecular dynamics simulations .

Q. How can environmental fate studies be designed to assess the diol’s lab-scale ecological impact?

Methodological Answer: Conduct biodegradation assays (OECD 301F) under aerobic/anaerobic conditions, monitoring via LC-MS . Evaluate photolytic degradation using UV chambers (λ = 254–365 nm) and identify breakdown products with HRMS . For aquatic toxicity, use Daphnia magna or algae models, correlating results with QSAR (Quantitative Structure-Activity Relationship) predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.